2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18231210
Molecular Formula: C9H12FNO
Molecular Weight: 169.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12FNO |
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Molecular Weight | 169.20 g/mol |
IUPAC Name | 2-amino-2-(2-fluoro-3-methylphenyl)ethanol |
Standard InChI | InChI=1S/C9H12FNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3 |
Standard InChI Key | NDNGTXQETXWNCF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C(CO)N)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s structure comprises a 2-fluoro-3-methylphenyl group attached to a β-amino ethanol backbone. The aromatic ring features a fluorine atom at the ortho position and a methyl group at the meta position relative to the ethanolamine side chain . This substitution pattern introduces steric and electronic effects that influence molecular conformation and reactivity. The presence of both amino and hydroxyl groups on the adjacent carbon atoms creates a vicinal amino alcohol motif, a hallmark of chiral ligands and enzyme inhibitors .
Table 1: Key Molecular Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 2-amino-2-(2-fluoro-3-methylphenyl)ethanol | |
Molecular Formula | ||
Molecular Weight | 169.20 g/mol | |
SMILES | CC1=C(C(=CC=C1)C(CO)N)F | |
InChIKey | NDNGTXQETXWNCF-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) simulations predict distinct signals for the fluorine atom ( ppm in NMR) and the methyl group ( ppm in NMR) . Density functional theory (DFT) calculations suggest that the ortho-fluorine substituent induces a 10° twist in the aromatic ring relative to the ethanolamine plane, reducing steric clash with the methyl group . This conformational restriction may enhance enantioselectivity in catalytic applications.
Synthesis and Derivatization Pathways
Direct Synthesis Strategies
While no published protocols explicitly describe the synthesis of 2-amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol, analogous β-amino alcohols are typically prepared via:
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Aza-Henry Reactions: Nitroalkane addition to fluorinated benzaldehyde derivatives followed by reduction .
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Reductive Amination: Condensation of 2-fluoro-3-methylacetophenone with ammonia under hydrogenation conditions .
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Enzymatic Resolution: Kinetic separation of racemic mixtures using lipases or esterases .
The Heck reaction/photochemical isomerization sequence reported for quinoline synthesis could be adapted by substituting the starting material with fluoro-methylbenzene derivatives, though this remains speculative without experimental validation.
Derivative Formation
The primary amine and hydroxyl groups permit diverse functionalization:
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Hydrochloride Salts: Protonation of the amine improves crystallinity, as seen in the related compound (S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol hydrochloride (m.w. 205.66 g/mol) .
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Carbamate Protections: Reaction with chloroformates enhances stability during peptide coupling .
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Oxidation Products: Controlled oxidation of the alcohol to a ketone yields α-amino ketone intermediates for heterocycle formation .
Physicochemical Properties
Thermodynamic Parameters
Predicted properties for the parent compound and analogs include:
Table 2: Comparative Physicochemical Data
The lower predicted pKa of the parent compound’s amine group (~9.8 vs. 12.16 in the chloro analog) reflects electron-withdrawing effects from the ortho-fluorine, which destabilizes the protonated form .
Solubility and Partitioning
Limited experimental solubility data exist, but computational models (e.g., ALOGPS) suggest:
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